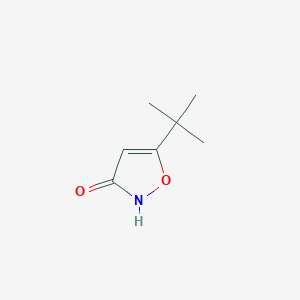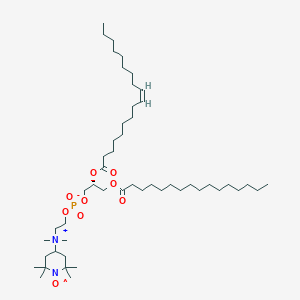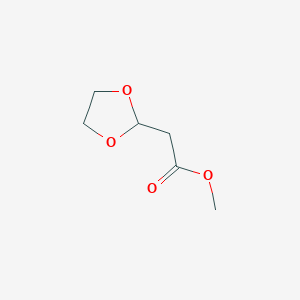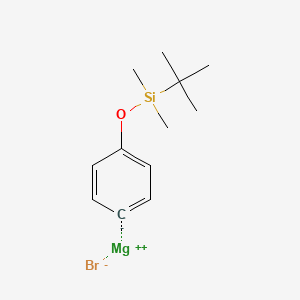
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
概要
説明
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that plays a crucial role in forming carbon-carbon bonds. The compound is typically used in solution form, with 2-methyltetrahydrofuran (2-MeTHF) as the solvent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide involves the reaction of 4-bromophenoxy-tert-butyldimethylsilane with magnesium in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: 2-Methyltetrahydrofuran is the preferred solvent due to its stability and ability to dissolve both organic and inorganic compounds.
Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products:
Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds.
Substituted Aromatic Compounds: Products of substitution reactions with halides.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Used in the synthesis of intermediates for drug development.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the production of polymers and other advanced materials.
Electronics: Plays a role in the synthesis of materials for electronic devices.
作用機序
The mechanism of action of 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The tert-butyldimethylsiloxy group provides steric protection, enhancing the selectivity of the reactions.
類似化合物との比較
Phenylmagnesium Bromide: Lacks the tert-butyldimethylsiloxy group, making it less selective.
4-Methoxyphenylmagnesium Bromide: Contains a methoxy group instead of a tert-butyldimethylsiloxy group, affecting its reactivity and selectivity.
Uniqueness: 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide is unique due to the presence of the tert-butyldimethylsiloxy group, which provides steric hindrance and enhances the selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selectivity is crucial.
特性
IUPAC Name |
magnesium;tert-butyl-dimethyl-(phenoxy)silane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19OSi.BrH.Mg/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11;;/h7-10H,1-5H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCNGVSKACQHIY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrMgOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


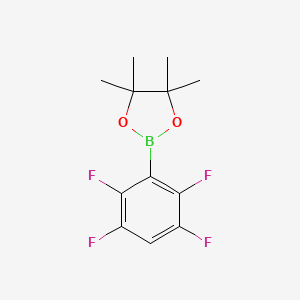
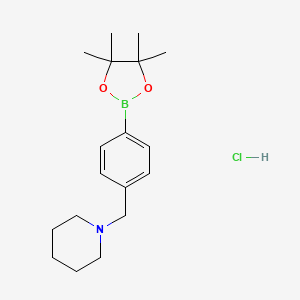
![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)
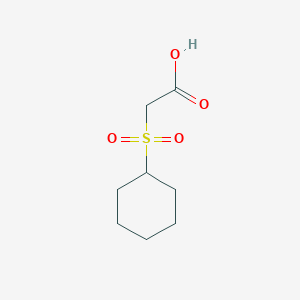
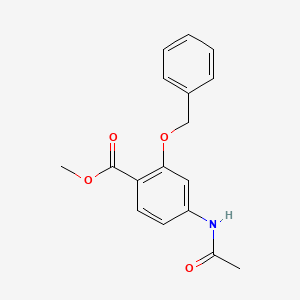
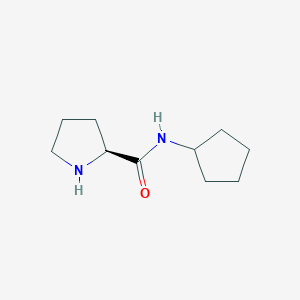

![4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine](/img/structure/B3079765.png)
![4-hydrazino-5H-pyrimido[5,4-b]indole](/img/structure/B3079766.png)
